4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate
Description
The compound 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate features an imidazole core substituted at positions 4 and 5 with methyl groups and dicarboxylate esters (dimethyl ester). Position 1 is functionalized with a 2-(4-methoxyphenyl)-2-oxoethyl group.
Properties
IUPAC Name |
dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)12(19)8-18-9-17-13(15(20)23-2)14(18)16(21)24-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXSJFBZEDTXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate, followed by cyclization . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohols to form N-arylformimidate intermediates, which then undergo base-promoted cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and catalytic processes are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using reagents like HBr and DMSO.
Reduction: Reduction reactions involving hydride donors.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, NHC-copper catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the imidazole ring .
Scientific Research Applications
4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Varied Substituents
2.1.1. Fluorophenyl Analogs
- Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate (CAS 1638612-59-5) replaces the 4-methoxyphenyl group with a 4-fluorophenyl moiety.
- 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole () lacks the dicarboxylate esters, reducing polarity and altering solubility profiles .
2.1.2. Triazole Core Derivatives
- Dimethyl 1-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate () substitutes the imidazole core with a triazole ring. The triazole’s reduced aromaticity and hydrogen-bonding capacity may affect binding interactions, though the benzothiazole-piperazine group enhances anticancer activity in vitro .
2.1.3. Long-Chain Amide Derivatives
- Bis(2-((2-oleamidoethyl)amino)ethyl) 1H-imidazole-4,5-dicarboxylate (45.7%) and its palmitamidoethyl analog (35%, ) feature extended alkyl chains. These substitutions increase hydrophobicity, likely reducing aqueous solubility but improving membrane permeability .
2.2. Functional Group Variations
2.2.1. Methoxy Substituents
- 2-(3,5-Dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole () demonstrates enhanced π-π interactions due to multiple methoxy groups, which may improve binding to aromatic enzyme pockets. However, excessive methoxy groups could hinder solubility .
- 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () places the methoxy group in the meta position, altering steric and electronic effects compared to the para-substituted target compound .
2.2.2. Ester vs. Sulfonyl Groups
Comparative Data Table
Biological Activity
4,5-Dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
The compound features an imidazole core substituted with various functional groups that contribute to its reactivity and biological properties. The structure can be represented as follows:
Antiviral Properties
Recent studies have indicated that compounds similar to 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate exhibit significant antiviral activity. For instance, derivatives of imidazole-4,5-dicarboxamide have been shown to inhibit the replication of viruses such as dengue and yellow fever in vitro. The antiviral activity is often measured using the half-maximal effective concentration (EC50) values.
| Compound | Virus Type | EC50 (mM) |
|---|---|---|
| 15b | DENV | 0.93 |
| 15a | YFV | 1.85 |
These findings suggest that modifications on the imidazole ring can enhance antiviral potency and selectivity against specific viral targets .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar imidazole derivatives have been explored for their ability to induce apoptosis in cancer cells. In particular, studies have shown that imidazole-based compounds can inhibit key signaling pathways involved in tumor growth.
Case Study: A study investigating the effects of imidazole derivatives on HL-60 leukemia cells demonstrated significant antiproliferative effects with IC50 values in the micromolar range. These compounds were found to disrupt critical protein-protein interactions necessary for cancer cell survival .
The biological activity of 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is believed to stem from its ability to interact with various biomolecular targets:
- Inhibition of Viral Replication: The compound may interfere with viral RNA synthesis or protein translation processes.
- Induction of Apoptosis: Through modulation of apoptotic pathways, it can lead to programmed cell death in malignant cells.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Key steps may include:
- Formation of the Imidazole Ring: Utilizing condensation reactions between appropriate aldehydes and amines.
- Carboxylation: Introducing carboxylic acid groups through methods such as carbon dioxide insertion or using carboxylic acid derivatives.
Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
